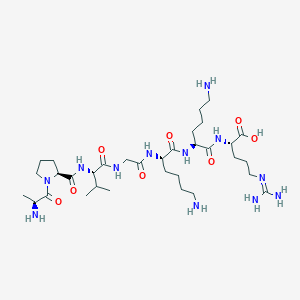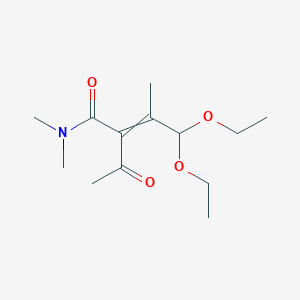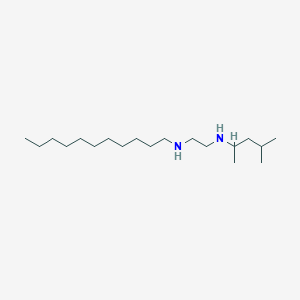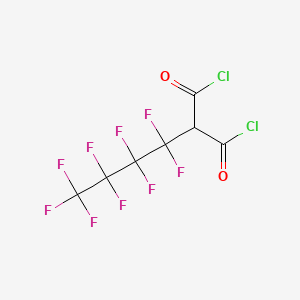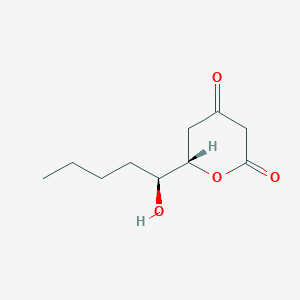
Methyl 4-bromo-2-(2-oxobutyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-2-(2-oxobutyl)benzoate is an organic compound with the molecular formula C12H13BrO3 It is a derivative of benzoic acid, featuring a bromine atom and an oxobutyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-(2-oxobutyl)benzoate typically involves multiple steps:
Esterification: The initial step involves the esterification of 4-bromo-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid.
Halogenation: The intermediate compound undergoes halogenation using reagents like bromosuccinimide to introduce the bromine atom.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions is common in industrial settings due to their efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-2-(2-oxobutyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The oxobutyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Substitution: Formation of various substituted benzoates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-2-(2-oxobutyl)benzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-2-(2-oxobutyl)benzoate involves its interaction with specific molecular targets. The bromine atom and oxobutyl group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution, where the bromine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles . Additionally, the oxobutyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the oxobutyl group.
Methyl 4-iodobenzoate: Similar structure with an iodine atom instead of bromine.
Methyl 4-chlorobenzoate: Similar structure with a chlorine atom instead of bromine.
Uniqueness
Methyl 4-bromo-2-(2-oxobutyl)benzoate is unique due to the presence of both a bromine atom and an oxobutyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
827324-20-9 |
|---|---|
Fórmula molecular |
C12H13BrO3 |
Peso molecular |
285.13 g/mol |
Nombre IUPAC |
methyl 4-bromo-2-(2-oxobutyl)benzoate |
InChI |
InChI=1S/C12H13BrO3/c1-3-10(14)7-8-6-9(13)4-5-11(8)12(15)16-2/h4-6H,3,7H2,1-2H3 |
Clave InChI |
DIJKWZGCARBQLE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CC1=C(C=CC(=C1)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


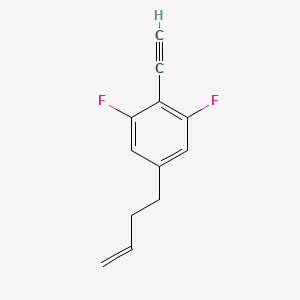
![tert-Butyl [(2R)-2-phenylpropyl]carbamate](/img/structure/B14228551.png)

![N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B14228557.png)
![Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]-](/img/structure/B14228559.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-4-carboxamide](/img/structure/B14228560.png)
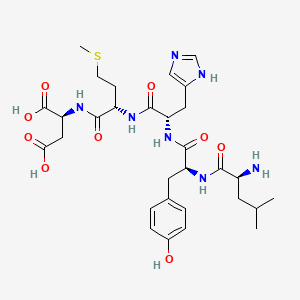
![N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid](/img/structure/B14228569.png)
